![molecular formula C14H12Cl2N4O2 B13362089 2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)
2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-N’-[imino(4-pyridinyl)methyl]acetohydrazide is an organic compound that features a dichlorophenoxy group and a pyridinylmethyl imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N’-[imino(4-pyridinyl)methyl]acetohydrazide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Preparation of hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation reaction: The hydrazide is then reacted with 4-pyridinecarboxaldehyde under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include oxo derivatives of the hydrazide.
Reduction: The primary amine derivative.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of herbicides due to its structural similarity to known herbicides like 2,4-dichlorophenoxyacetic acid.
Medicine:
- Investigated for its potential as an antimicrobial agent.
- Studied for its anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The dichlorophenoxy group can mimic natural auxins, leading to uncontrolled growth in plants, making it a potential herbicide. The imino group can interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial effects.
Molecular Targets and Pathways:
Auxin receptors: In plants, it can bind to auxin receptors, disrupting normal growth processes.
Enzymes: In microbes, it may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with a similar mode of action.
2-Methyl-4-chlorophenoxyacetic acid: A related compound with herbicidal properties.
Uniqueness:
- The presence of the pyridinylmethyl imino group distinguishes it from other similar compounds, potentially offering unique biological activities and applications.
- Its dual functionality as both a potential herbicide and antimicrobial agent makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H12Cl2N4O2 |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
N-[(Z)-[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H12Cl2N4O2/c15-10-1-2-12(11(16)7-10)22-8-13(21)19-20-14(17)9-3-5-18-6-4-9/h1-7H,8H2,(H2,17,20)(H,19,21) |
Clé InChI |
HDWYFYNBPCJCRR-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C(/C2=CC=NC=C2)\N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=C(C2=CC=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide](/img/structure/B13362009.png)
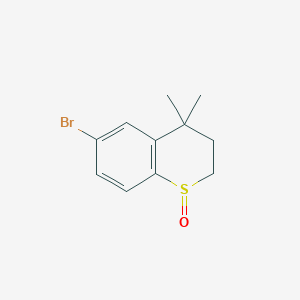
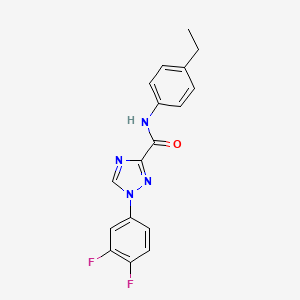
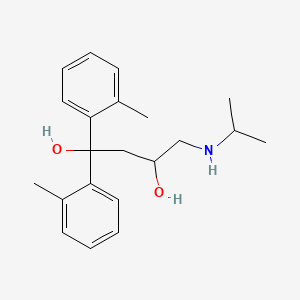
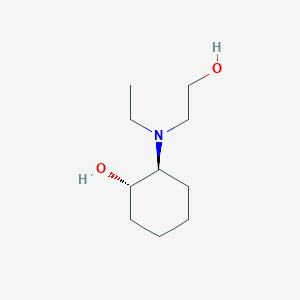

![8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13362056.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine](/img/structure/B13362071.png)
![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362077.png)
![2-((1-(2-methoxyethyl)-1H-indol-4-yl)oxy)-N-(tetrazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B13362084.png)
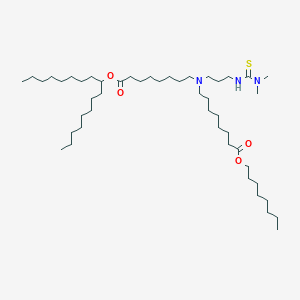


![6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362098.png)
